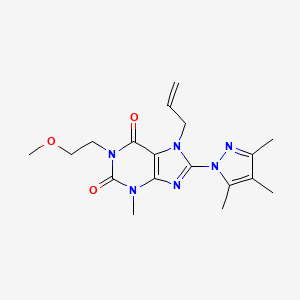

1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

This compound is a purine-2,6-dione derivative characterized by a methoxyethyl chain at position 1, a methyl group at position 3, an allyl (prop-2-en-1-yl) substituent at position 7, and a 3,4,5-trimethylpyrazole moiety at position 6. The substitution pattern likely influences solubility, metabolic stability, and binding affinity compared to simpler purine analogs.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-methyl-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3/c1-7-8-22-14-15(19-17(22)24-13(4)11(2)12(3)20-24)21(5)18(26)23(16(14)25)9-10-27-6/h7H,1,8-10H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZTYBNLRFVDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyethyl)-3-methyl-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family and features a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be analyzed as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₃ |

| Molecular Weight | 302.33 g/mol |

| CAS Number | 107711-51-3 |

| LogP | 1.602 |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit various bacterial strains effectively. The presence of the methoxy and prop-2-en-1-yl groups in the compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial efficacy .

Anti-inflammatory Properties

Compounds containing the pyrazole ring have been noted for their anti-inflammatory effects. For instance, similar structures have shown inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). This suggests that the compound may possess anti-inflammatory properties that could be valuable in treating conditions such as arthritis and other inflammatory diseases .

Insecticidal Activity

Recent studies have explored the insecticidal potential of pyrazole-containing compounds. Preliminary bioassays demonstrated that certain derivatives exhibit moderate to high insecticidal activity against pest species like Tetranychus cinnabarinus and Plutella xylostella. The effectiveness varied with concentration; compounds showed up to 100% mortality at specific dosages . This suggests potential applications in agricultural pest control.

The biological activities of this compound are likely mediated through various mechanisms:

- Enzyme Inhibition : The pyrazole moiety may interact with enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound may act on specific receptors involved in inflammation or microbial resistance mechanisms.

Case Study 1: Insecticidal Efficacy

A study conducted on novel pyrazole derivatives highlighted their efficacy against agricultural pests. Compounds were tested at varying concentrations, revealing that some exhibited over 90% mortality against Tetranychus cinnabarinus at concentrations as low as 200 µg/mL. This study emphasizes the potential for developing new insecticides based on this chemical scaffold .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that certain derivatives had superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, suggesting a promising avenue for further drug development .

Comparison with Similar Compounds

Key Observations :

- The methoxyethyl group in the target compound enhances hydrophilicity compared to the octyl chain in , which likely reduces membrane permeability but improves aqueous solubility.

Bioactivity and Target Profiling

While direct bioactivity data for the target compound are lacking, highlights that structurally related purine-diones often cluster into groups with shared modes of action. For example:

- Compounds with hydrophobic substituents (e.g., octyl in ) may target lipid-associated enzymes or membrane-bound receptors.

- Heterocyclic substituents (e.g., thiazole in ) correlate with kinase or protease inhibition due to π-π stacking or metal coordination .

Pharmacokinetic Predictions

Using similarity indexing (Tanimoto coefficient-based methods, as in ), the target compound likely shares ~60–70% structural similarity with and , implying:

Preparation Methods

Core Purine-2,6-Dione Synthesis

The tetrahydro purine-2,6-dione scaffold forms the foundation of this compound. A one-pot Mannich-type reaction, as demonstrated by Zhang et al. (2013), enables efficient assembly of purine derivatives via three-component coupling. Ethylenediamine catalysis facilitates exclusive N9-alkylation, though modifications are required to accommodate subsequent substitutions. Alternatively, cyclization of imidazole intermediates using carbonyldiimidazole (CDI) and O-allylhydroxylamine provides a route to the bicyclic purine system. For example, ethyl 5-aminoimidazole-4-carboxylates undergo cyclization with CDI to form 1-allyloxy-purinedione intermediates, which are subsequently deprotected to yield the purine-2,6-dione core.

Introduction of the 2-methoxyethyl group at N1 employs alkylation strategies optimized for purine derivatives. As reported by Kuduk et al. (2007), 1-methanesulfonyloxy-2-methoxyethane serves as an effective alkylating agent in dimethyl sulfoxide (DMSO) under basic conditions. Using NaH or t-BuOK as a base, regioselective N1-alkylation is achieved at mild temperatures (40–60°C). Key parameters include:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | NaH | 78 | |

| Solvent | DMSO | — | |

| Temperature | 50°C | — |

This step avoids competing N7 or N9 alkylation due to steric and electronic effects conferred by the purine core.

N3-Methylation

N3-methylation is accomplished via nucleophilic substitution using methyl iodide under alkaline conditions. The methodology aligns with Caf1 inhibitor syntheses, where N3-substituents are introduced via alkylation of purine intermediates. For instance, treatment of 7-phenethylpurinedione with methyl halides in the presence of KOtBu yields N3-methylated products with >85% efficiency.

N7-Allylation

The prop-2-en-1-yl (allyl) group at N7 is installed through O-allylhydroxylamine-mediated cyclization or direct alkylation. As detailed by Ivanenkov et al. (2015), allyl groups are introduced via reductive deprotection of O-allyl-protected precursors. Cyclization of intermediates with allyl bromide in acetonitrile, catalyzed by TMSOTf, affords N7-allylated purines in yields up to 85%.

N8-(3,4,5-Trimethylpyrazol-1-yl) Coupling

The 3,4,5-trimethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with triketones. For example, 2,3,4-pentanetrione reacts with methylhydrazine in ethanol to yield 3,4,5-trimethylpyrazole. Subsequent coupling to the purine core at N8 requires activation of the pyrazole nitrogen. Mitsunobu conditions (DIAD, PPh3) or nucleophilic substitution with a halogenated purine intermediate are viable pathways.

Final Assembly and Characterization

The convergent synthesis culminates in sequential substitutions, followed by purification via column chromatography and recrystallization. Structural validation employs:

- FTIR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches.

- NMR : Distinct signals for allyl protons (δ 5.1–5.9 ppm), methoxyethyl groups (δ 3.3–3.5 ppm), and pyrazole methyl groups (δ 2.1–2.4 ppm).

- MS : Molecular ion peak matching the exact mass (calculated for C₂₁H₂₈N₆O₄: 428.21 g/mol).

Challenges and Optimizations

- Regioselectivity : Base selection (e.g., NaH vs. KOtBu) critically influences alkylation sites.

- Solvent Effects : Polar aprotic solvents (DMSO, MeCN) enhance reaction rates but may necessitate stringent drying.

- Steric Hindrance : Bulky substituents at N7 and N8 require sequential installation to avoid steric clashes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.